molecular formula C7H8N2O2 B554244 6-Methoxypicolinamide CAS No. 98276-69-8

6-Methoxypicolinamide

Cat. No. B554244
CAS RN: 98276-69-8
M. Wt: 152.15 g/mol
InChI Key: FYSOQIKOUXQYSU-UHFFFAOYSA-N
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Description

6-Methoxypicolinamide is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 . The IUPAC name for this compound is 6-methoxy-2-pyridinecarboxamide .


Molecular Structure Analysis

The InChI code for 6-Methoxypicolinamide is 1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

6-Methoxypicolinamide is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Antileishmanial Activity

6-Methoxypicolinamide derivatives have demonstrated notable efficacy in antileishmanial treatments. For instance, lepidines, a class of compounds including 6-methoxy-4-methyl-8-aminoquinoline derivatives, showed significant activity against Leishmania donovani in hamsters, greatly surpassing the standard treatment with meglumine antimoniate (Glucantime) (Kinnamon et al., 1978).

Neurogenic Potential and Pharmacological Characterization

A study investigated the neurogenic potential of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) and melatonin-pinoline hybrids. These compounds, which are structurally related to serotonin, stimulated neurogenesis and neuronal maturation in vitro, potentially via serotonergic and melatonergic stimulation (de la Fuente Revenga et al., 2015).

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) has been identified as a potent tubulin polymerization inhibitor. This compound exhibited significant antiproliferative activity toward human cancer cells and is suggested as a potential therapeutic agent for cancer (Minegishi et al., 2015).

Inhibitory Effects on Histone Deacetylase

A study developed 5-aroylindolyl-substituted hydroxamic acids, including a compound with a 6-methoxybenzoyl group, which showed selective inhibitory activity against histone deacetylase 6 (HDAC6). This inhibition could decrease phosphorylation and aggregation of tau proteins, suggesting potential applications in Alzheimer's disease treatment (Lee et al., 2018).

Serotinergic and Melatonergic Receptor Affinity

A synthesis study of 6-methoxyquinoline-3-carboxamides suggested that these compounds, including a tetrahydroquinoline scaffold, may bind similarly to serotonin, indicating potential uses in serotinergic and melatonergic receptor-related disorders (Hanna-Elias et al., 2009).

Biodegradation Potential

The biodegradation of picolinic acid, a related compound, by Rhodococcus sp. PA18, has been studied. This bacterium can metabolize picolinic acid to 6-hydroxypicolinic acid, highlighting its potential in environmental bioremediation (Zhang et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302 and H319 . This indicates that it may be harmful if swallowed and can cause serious eye irritation .

properties

IUPAC Name

6-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSOQIKOUXQYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603273
Record name 6-Methoxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypicolinamide

CAS RN

98276-69-8
Record name 6-Methoxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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